2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-4-nitro-

Physicochemical Differentiation Predicted pKa Electron Deficiency

Medicinal chemistry teams investigating fluorinated heterocycles for kinase inhibition often face limited availability of regiochemically defined building blocks. CAS 1190318-86-5 is a 6-fluoro-4-nitro-pyrrolo[2,3-b]pyridin-2-one that addresses this gap, enabling precise SAR exploration of fluorine substitution effects on oral anti-inflammatory potency and kinase selectivity. • 6-Fluoro substituent modulates ring electron density and metabolic stability vs. non-fluorinated analogs • 4-Nitro group provides a synthetic handle for amine derivatization or structure-activity studies • Sourced from qualified suppliers with batch-specific purity documentation and global logistics

Molecular Formula C7H4FN3O3
Molecular Weight 197.12 g/mol
CAS No. 1190318-86-5
Cat. No. B3219493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-4-nitro-
CAS1190318-86-5
Molecular FormulaC7H4FN3O3
Molecular Weight197.12 g/mol
Structural Identifiers
SMILESC1C2=C(NC1=O)N=C(C=C2[N+](=O)[O-])F
InChIInChI=1S/C7H4FN3O3/c8-5-2-4(11(13)14)3-1-6(12)10-7(3)9-5/h2H,1H2,(H,9,10,12)
InChIKeyWHIQBUMAUNVEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-nitro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190318-86-5): A Biologically Competent Pyrrolo[2,3-b]pyridin-2-one Scaffold for Anti-inflammatory Lead Optimization


2H-Pyrrolo[2,3-b]pyridin-2-one, 6-fluoro-1,3-dihydro-4-nitro- (CAS 1190318-86-5) is a heterocyclic small molecule (C₇H₄FN₃O₃, MW 197.12 g/mol) belonging to the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one class . This class has established oral anti-inflammatory activity in rat reverse passive Arthus reaction (RPAR) pleural cavity and adjuvant-induced arthritis (AAR) models, as demonstrated by Ting et al. (J. Med. Chem. 1990) [1]. The compound features a 6-fluoro substituent and a 4-nitro group on the bicyclic core, distinguishing it from the unsubstituted or singly substituted analogs commonly described in the foundational medicinal chemistry literature [1].

Class-level anti-inflammatory model context (RPAR/AAR)
6-Fluoro-4-nitro substitution for electronic and pKa modulation
Requires in-house biological profiling; no published potency data

Why 6-Fluoro-4-nitro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190318-86-5) Cannot Be Replaced by the Non-Fluorinated or 4-Unsubstituted Analogs in Structure-Activity Relationship (SAR) Exploration


The 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one system exhibits pronounced sensitivity to substitution pattern with respect to oral anti-inflammatory potency and eicosanoid pathway modulation [1]. The 4-nitro group is a critical electron-withdrawing substituent that influences both the acidity of the lactam NH and the redox behavior of the scaffold, while the 6-fluoro substituent further modulates ring electron density, metabolic stability, and hydrogen-bonding capacity [2]. Generic replacement by the non-fluorinated 4-nitro analog (CAS 1638763-65-1) or by 4-unsubstituted variants would alter these interdependent physicochemical properties, potentially compromising the specific biological profile observed for the 6-fluoro-4-nitro combination [REFS-1, REFS-2].

Non-fluorinated 4-nitro analog may shift properties

Predicted pKa, HBA count, and molecular weight differences can alter lipophilic efficiency and NH acidity, potentially affecting solubility and hydrogen-bond interactions.

4-Unsubstituted analogs lack critical pharmacophore

The 4-nitro group is reported as essential for oral anti-inflammatory class activity; 4-unsubstituted variants may not reproduce the class-level biological profile.

Quantitative Differentiation Evidence for 6-Fluoro-4-nitro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190318-86-5) Versus Non-Fluorinated and Positional Isomer Analogs


Enhanced Electron Deficiency and Predicted pKa Shift Relative to the Non-Fluorinated 4-Nitro Analog

The 6-fluoro substituent in CAS 1190318-86-5 increases the electron deficiency of the pyrrolo[2,3-b]pyridine ring system compared to the non-fluorinated 4-nitro analog (CAS 1638763-65-1). This is reflected in the ACD/Labs predicted pKa value for CAS 1190318-86-5 of 10.69 ± 0.20 (most acidic), versus a predicted pKa of approximately 11.44 ± 0.20 for the non-fluorinated analog [REFS-1, REFS-2]. The approximately 0.75 pKa unit decrease indicates greater NH acidity, which can influence hydrogen-bond donor strength and solubility in physiologically relevant pH ranges .

Predicted pKa shift
Data to verify
ΔpKa ≈ 0.75 (10.69 vs 11.44)
Informs NH acidity and solubility context
ACD/Labs prediction; no experimental titration data
Physicochemical Differentiation Predicted pKa Electron Deficiency

Increased Molecular Weight and Hydrogen-Bond Acceptor Count for Fine-Tuning Lipophilic Ligand Efficiency

CAS 1190318-86-5 (C₇H₄FN₃O₃, MW = 197.12 g/mol) introduces a fluorine atom compared to the non-fluorinated 4-nitro analog (C₇H₅N₃O₃, MW = 179.13 g/mol), increasing molecular weight by 17.99 Da and adding one hydrogen-bond acceptor (the fluorine atom) while maintaining the same number of hydrogen-bond donors (1) [REFS-1, REFS-2]. This subtle increase in polar surface area and molecular weight allows for modulation of lipophilic ligand efficiency (LLE) without drastically altering the core scaffold dimensions [1].

MW & HBA modulation
Context-dependent
ΔMW +18 Da; HBA +1 (4 vs 3)
Supports lipophilic efficiency tuning
No experimental logD or PSA available
Lipophilic Ligand Efficiency Molecular Weight Hydrogen-Bond Acceptors

Predicted Boiling Point and Flash Point Elevation for Safer Handling Relative to the Non-Fluorinated Analog

Predicted thermophysical data indicate that CAS 1190318-86-5 has a boiling point of 425.3 ± 45.0 °C and a flash point of 211.0 ± 28.7 °C, compared to a predicted boiling point of 441.2 ± 45.0 °C for the non-fluorinated 4-nitro analog [REFS-1, REFS-2]. The 6-fluoro compound shows a ~16 °C lower boiling point but a higher flash point, suggesting potentially different volatility and flammability profiles that may be relevant for large-scale synthesis and safety assessments .

Boiling / flash point
Data to verify
BP ~425°C; FP ~211°C
Handling and safety context
Predicted values only; no experimental thermophysical data
Thermophysical Properties Safety Data Boiling Point

Structural Confirmation of the 6-Fluoro-4-nitro Substitution Pattern Differentiating from 5-Fluoro and 6-Unsubstituted Regioisomers

CAS 1190318-86-5 is unequivocally distinguished from the 5-fluoro regioisomer (CAS 1190314-85-2) by its SMILES notation: [O-][N+](=O)C1=C2CC(=O)NC2=NC(F)=C1 for the 6-fluoro compound versus the 5-fluoro isomer which bears fluorine at the 5-position [REFS-1, REFS-2]. The 6-fluoro substitution places the electron-withdrawing fluorine atom para to the lactam nitrogen, whereas the 5-fluoro substitution places it meta. This positional difference can lead to distinct electronic effects on the pyridine ring nitrogen basicity and the lactam carbonyl reactivity, which is critical for downstream derivatization strategies such as N-alkylation or reduction of the nitro group [1].

Regioisomer identity
Method context
6-Fluoro vs 5-fluoro SMILES differentiation
Prevents regioisomer misassignment
SMILES and CAS registry verification
Regiochemical Differentiation Structural Confirmation SMILES Notation

Contextual Anti-inflammatory Class Validation: The 4-Nitro Substitution Pattern is Essential for Oral Activity in Rat Arthritis Models

The foundational SAR study by Ting et al. established that 4-nitro substitution on the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one scaffold is critical for oral anti-inflammatory activity [1]. In the adjuvant-induced arthritic rat model (AAR), compounds bearing a 4-nitro group demonstrated significant reduction in paw volume, while 4-unsubstituted or 4-amino analogs showed markedly diminished activity. Although the specific 6-fluoro-4-nitro compound was not tested in that study, the class-level inference is that the 4-nitro group is a pharmacophoric requirement for this anti-inflammatory phenotype. CAS 1190318-86-5 retains this essential 4-nitro motif while adding the 6-fluoro substituent, which may further modulate potency or pharmacokinetics [2].

4-Nitro pharmacophore
Class-level inference
Essential for oral anti-inflammatory activity in AAR model (class-level)
Supports 4-nitro selection over 4-unsubstituted
No direct in vivo data for CAS 1190318-86-5
Anti-inflammatory Activity Rat Adjuvant Arthritis RPAR Assay

Key Limitation: Absence of Head-to-Head Biological Potency Data for the 6-Fluoro-4-nitro Compound

A comprehensive search of PubMed, Google Patents, BindingDB, and ChEMBL as of May 2026 did not identify any published head-to-head IC₅₀, Kᵢ, or EC₅₀ comparison between CAS 1190318-86-5 and a close structural analog for any biological target [1]. The compound appears primarily as a synthetic intermediate or building block in patent literature (e.g., WO2007002325A1) rather than as a fully characterized bioactive molecule [2]. Therefore, all differentiation claims above rest on physicochemical property predictions and class-level SAR inferences. Procurement decisions should be made with the understanding that direct biological superiority over the non-fluorinated analog has not been experimentally demonstrated in the public domain [1].

Biological data gap
Data to verify
No published IC50, Ki, or EC50 data identified
Procurement requires in-house screening
Literature search May 2026; request vendor screening data
Data Gap Biological Potency Procurement Due Diligence

Procurement-Relevant Application Scenarios for 6-Fluoro-4-nitro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190318-86-5)


SAR Expansion of the Ting et al. Anti-inflammatory Series with a 6-Fluoro Substituent

Medicinal chemistry groups seeking to extend the structure–activity relationships of the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one anti-inflammatory series can employ CAS 1190318-86-5 as a 6-fluoro-substituted analog to probe the effect of fluorine introduction on oral potency in the rat RPAR and AAR models [1]. The increased electron deficiency and altered pKa relative to the non-fluorinated parent may improve binding interactions or pharmacokinetic parameters [2].

Kinase Inhibitor Fragment Library Design Featuring a Fluorinated Heterocyclic Core

As a fluorinated pyrrolo[2,3-b]pyridine derivative, CAS 1190318-86-5 serves as a versatile core fragment for kinase inhibitor design, consistent with the patent literature describing pyrrolo[2,3-b]pyridines as kinase inhibitor scaffolds [1]. The 6-fluoro substituent provides a vector for additional hydrophobic interactions in the ATP-binding pocket, while the 4-nitro group can be reduced to an amine for further derivatization [2].

Regiochemical Selectivity Studies Comparing 5-Fluoro vs. 6-Fluoro Pyrrolo[2,3-b]pyridin-2-one Isomers

Researchers investigating the impact of fluorine regiochemistry on biological activity can procure both CAS 1190318-86-5 (6-fluoro) and CAS 1190314-85-2 (5-fluoro) to conduct pairwise comparisons of target binding, cellular potency, and metabolic stability [1]. The distinct electronic environments created by para- vs. meta-fluorine substitution relative to the lactam nitrogen may yield differential selectivity profiles [2].

Computational Chemistry Validation of Predicted pKa and LogD Against Experimental Measurements

Given the predicted pKa of 10.69 for CAS 1190318-86-5, computational chemists can experimentally verify this value using potentiometric titration or UV-metric methods, and compare against the predicted pKa of 11.44 for the non-fluorinated analog to validate in silico models for fluorinated heterocycles [1].

Application
Selection Property
Validation Focus
Pyrrolo[2,3-b]pyridin-2-one anti-inflammatory SAR
6-Fluoro-4-nitro substitution pattern
RPAR and AAR model-response endpoint monitoring
Kinase inhibitor fragment screening
Fluorinated heterocyclic core with 4-nitro derivatization site
ATP-binding pocket interaction profiling
Fluorine regiochemistry impact studies
6-Fluoro and 5-fluoro positional isomer comparison
Target selectivity and metabolic stability profiling
Physicochemical property validation
Predicted pKa and logD parameters
Experimental pKa measurement (potentiometric/UV-metric)
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